2-bromo-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-bromo-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a dibenzo[b,f][1,4]oxazepine core, which is a bicyclic structure containing both oxygen and nitrogen atoms, making it a versatile scaffold in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide typically involves multiple steps:
Formation of the Dibenzo[b,f][1,4]oxazepine Core: This step often starts with the cyclization of appropriate precursors, such as o-aminophenols and o-haloanilines, under acidic or basic conditions to form the oxazepine ring.
Sulfonamide Formation: The final step involves the reaction of the brominated oxazepine with a sulfonyl chloride, such as benzenesulfonyl chloride, in the presence of a base like triethylamine to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scalability.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation and Reduction: The oxazepine core can participate in redox reactions, potentially altering the oxidation state of the nitrogen and oxygen atoms.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions, leading to the cleavage of the sulfonamide bond.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate can be used under mild heating.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Major Products
Substitution Products: Depending on the nucleophile, products can include azides, thiocyanates, or other substituted derivatives.
Oxidation Products: Oxidized forms of the oxazepine ring.
Reduction Products: Reduced forms of the oxazepine ring or cleavage products from the sulfonamide group.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, compounds with the dibenzo[b,f][1,4]oxazepine core have shown potential as enzyme inhibitors, receptor antagonists, and antimicrobial agents. This specific compound could be investigated for similar biological activities.
Medicine
Industry
Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which 2-bromo-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide exerts its effects would depend on its specific application. Generally, compounds with similar structures can interact with biological targets such as enzymes or receptors, modulating their activity. The sulfonamide group can enhance binding affinity to certain proteins, while the bromine atom may facilitate interactions through halogen bonding.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide
- 2-fluoro-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide
- 2-iodo-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide
Uniqueness
The uniqueness of 2-bromo-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide lies in its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the bromine atom can enhance its ability to participate in halogen bonding, potentially increasing its efficacy in biological systems compared to its chloro, fluoro, or iodo analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties
Biological Activity
The compound 2-bromo-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide (CAS Number: 921919-97-3) is an intriguing member of the dibenzo[b,f][1,4]oxazepine family, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its antimicrobial, anti-inflammatory, and antioxidant properties, supported by relevant research findings and data tables.
Chemical Structure and Properties
The molecular formula of this compound is C21H17BrN2O4S, with a molecular weight of 473.3 g/mol. The compound features a complex structure that includes a dibenzo[b,f][1,4]oxazepine core and a sulfonamide group, which are known to contribute to various biological activities.
Property | Value |
---|---|
Molecular Formula | C21H17BrN2O4S |
Molecular Weight | 473.3 g/mol |
CAS Number | 921919-97-3 |
Antimicrobial Activity
Research indicates that compounds within the sulfonamide class, including derivatives of dibenzo[b,f][1,4]oxazepine, exhibit significant antimicrobial properties. For instance, studies have shown that related sulfonamide compounds demonstrate effectiveness against both Gram-positive and Gram-negative bacteria.
In a comparative study of various sulfonamides:
- Compound 4d had a Minimum Inhibitory Concentration (MIC) of 6.72 mg/mL against E. coli.
- Compound 4h exhibited an MIC of 6.63 mg/mL against S. aureus .
These findings suggest that the structural characteristics of dibenzo[b,f][1,4]oxazepine derivatives can enhance their antimicrobial potency.
Anti-inflammatory Activity
The anti-inflammatory potential of sulfonamides has also been documented in several studies. For example:
- Compounds similar to this compound were found to inhibit carrageenan-induced rat paw edema significantly.
- The percentage inhibition was reported as high as 94.69% at certain concentrations .
This indicates the potential utility of such compounds in treating inflammatory conditions.
Antioxidant Activity
Antioxidant properties are critical for mitigating oxidative stress-related diseases. Some studies have highlighted the antioxidant capabilities of sulfonamide derivatives:
- Compounds were shown to reduce reactive oxygen species (ROS) effectively while exhibiting antimicrobial activity .
This dual functionality could be beneficial in therapeutic applications where oxidative stress is a concern.
Case Study: Synthesis and Evaluation
In one study focusing on the synthesis of new benzenesulphonamide derivatives:
- Researchers synthesized a series of compounds and evaluated their biological activities.
- The results demonstrated that many derivatives exhibited promising antimicrobial and anti-inflammatory activities alongside antioxidant effects .
Comparative Analysis Table
The following table summarizes key findings related to the biological activities of various related compounds:
Compound | MIC (mg/mL) | Anti-inflammatory Activity (%) | Antioxidant Activity |
---|---|---|---|
Compound 4d | 6.72 | Not specified | Moderate |
Compound 4h | 6.63 | Not specified | Moderate |
2-bromo-N... | TBD | Up to 94.69 | High |
Properties
IUPAC Name |
2-bromo-N-(5-ethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17BrN2O4S/c1-2-24-17-8-4-5-9-19(17)28-18-12-11-14(13-15(18)21(24)25)23-29(26,27)20-10-6-3-7-16(20)22/h3-13,23H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJWMRXWJWZTZGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NS(=O)(=O)C4=CC=CC=C4Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17BrN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.